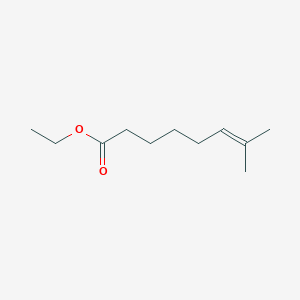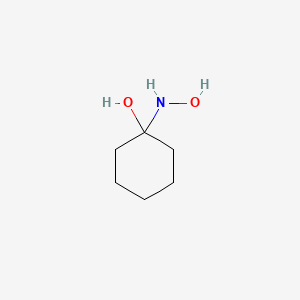
1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)- is a chemical compound that belongs to the class of diketones These compounds are characterized by the presence of two keto groups (C=O) separated by a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)- typically involves the following steps:
Aldol Condensation: The initial step may involve an aldol condensation reaction between a brominated benzaldehyde and a hydroxybenzaldehyde.
Cyclization: The intermediate product undergoes cyclization to form the diketone structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Quinones.
Reduction Products: Diols.
Substitution Products: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanedione, 1-phenyl-3-(2-hydroxyphenyl)-: Lacks the bromine atom.
1,3-Propanedione, 1-(3-chlorophenyl)-3-(2-hydroxyphenyl)-: Contains a chlorine atom instead of bromine.
1,3-Propanedione, 1-(3-methylphenyl)-3-(2-hydroxyphenyl)-: Contains a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)- adds unique reactivity and potential applications compared to similar compounds. Bromine’s electronegativity and size can influence the compound’s chemical behavior and interactions.
Propiedades
| 109899-86-7 | |
Fórmula molecular |
C15H11BrO3 |
Peso molecular |
319.15 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H11BrO3/c16-11-5-3-4-10(8-11)14(18)9-15(19)12-6-1-2-7-13(12)17/h1-8,17H,9H2 |
Clave InChI |
YFQJPKDFWNKLHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC(=CC=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)
![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)


